alpha,alpha-Diisopropylphenethyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52065-71-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-benzyl-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C14H22O/c1-11(2)14(15,12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3 |
InChI Key |
SCUFFASZSQKIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)(C(C)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Alpha,alpha Diisopropylphenethyl Alcohol
Organometallic Reagent-Based Syntheses
The addition of organometallic reagents to carbonyl compounds is a cornerstone for the construction of alcohols. uoanbar.edu.iq For a tertiary alcohol like alpha,alpha-diisopropylphenethyl alcohol, this involves the reaction of a ketone with an organometallic reagent, such as a benzylmagnesium, benzyllithium, or benzylzinc species. The high nucleophilicity of the carbanionic carbon in these reagents facilitates the attack on the electrophilic carbonyl carbon. uoanbar.edu.iq However, the strong basicity of these reagents can also promote side reactions, particularly with sterically hindered and enolizable ketones. acs.org
Optimized Grignard Reagent Addition to Ketone Precursors
The Grignard reaction is a conventional and widely used method for forming tertiary alcohols from ketones. organic-chemistry.orgwikipedia.org The synthesis of this compound would ideally be achieved by the addition of a benzylmagnesium halide (e.g., benzylmagnesium chloride) to diisopropyl ketone.
However, this specific transformation is complicated by two principal side reactions stemming from the steric hindrance of the diisopropyl ketone and the basicity of the Grignard reagent:
Reduction: If the Grignard reagent possesses a beta-hydrogen (which benzylmagnesium chloride does not, but other alkyl Grignards do), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state, resulting in the formation of a secondary alcohol (diisopropylcarbinol). organic-chemistry.org
These competing pathways often diminish the efficiency of the desired 1,2-addition reaction. sigmaaldrich.com
To enhance the selectivity of the Grignard addition towards the desired tertiary alcohol, various metal salts have been employed as catalysts. These catalysts function as Lewis acids, coordinating to the carbonyl oxygen of the ketone. This coordination increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic addition relative to the competing enolization and reduction pathways.
Recent advancements have highlighted the efficacy of zinc(II) and lanthanide(III) salts in promoting these reactions. acs.orgsigmaaldrich.com For instance, the use of catalytic amounts of zinc chloride (ZnCl₂) has been shown to significantly improve the yield of tertiary alcohols from reactions involving sterically demanding ketones. researchgate.netrsc.orgorganic-chemistry.org Similarly, a soluble and highly active complex of lanthanum chloride and lithium chloride (LaCl₃·2LiCl) has been developed to mediate the addition of Grignard reagents to hindered and enolizable ketones, effectively suppressing enolization. sigmaaldrich.com
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (Uncatalyzed) | Yield (Catalyzed) | Reference |
| ZnCl₂ (10 mol%) | 2-Adamantanone | EtMgCl | 2-Ethyl-2-adamantanol | 29% | 81% | nii.ac.jp |
| LaCl₃·2LiCl | 2,2,6-Trimethylcyclohexanone | MeMgCl | 1,2,2,6-Tetramethylcyclohexan-1-ol | 15% | 91% | sigmaaldrich.com |
| CeCl₃ | α-Tetralone | i-PrMgCl | 1-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol | 30% | 95% | nii.ac.jp |
This table presents data from analogous reactions on sterically hindered ketones to illustrate the impact of catalysis.
The reactivity and selectivity of a Grignard reagent are profoundly influenced by its coordination sphere. Grignard reagents in etheral solvents like THF exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving various monomeric and dimeric species. wikipedia.orgnih.gov The composition of this equilibrium, and thus the nature of the reactive species, can be manipulated by the addition of specific ligands or salt additives.
Lithium chloride (LiCl) is a particularly effective additive. It reacts with the Grignard reagent to break up oligomeric aggregates and form monomeric organomagnesium species with a higher reactivity and nucleophilicity. acs.orgnih.gov This often leads to cleaner and faster reactions. The formation of "ate complexes" (e.g., [R₃Mg]Li) by combining Grignard reagents with alkyllithiums can also generate more potent nucleophiles with reduced basicity, favoring addition over enolization. nii.ac.jp While often explored in the context of asymmetric synthesis, the design of chiral biaryl ligands has also provided insight into how non-covalent interactions can steer the reaction towards the desired addition product, even for challenging aromatic Grignard reagents. rsc.org
Organolithium and Organozinc Methodologies for Carbonyl Transformations
Beyond Grignard reagents, other organometallic compounds serve as powerful tools for the synthesis of tertiary alcohols like this compound.
Organolithium Reagents: Benzyllithium can be used in place of its magnesium counterpart. Organolithium reagents are generally more nucleophilic and reactive than Grignard reagents. uoanbar.edu.iqwikipedia.org This increased reactivity can be advantageous; however, they are also significantly stronger bases, which can exacerbate the problem of enolization when reacting with ketones like diisopropyl ketone. wikipedia.org Nonetheless, in cases where ketones are sterically hindered but not easily enolizable, organolithium reagents can be superior to Grignards, as they are less prone to cause reduction. wikipedia.org
Organozinc Reagents: Organozinc reagents are notably less reactive and less basic than both Grignard and organolithium reagents. wikipedia.org This attenuated reactivity makes them highly chemoselective, often providing the desired 1,2-addition product with minimal formation of enolization or reduction byproducts. nih.gov The direct reaction of a dialkylzinc with a ketone can be slow, but their reactivity can be enhanced through the formation of more nucleophilic zincate complexes. slideshare.net A practical alternative is the Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in situ from an alkyl halide and zinc metal in the presence of the ketone substrate. wikipedia.orglibretexts.org This method avoids the separate preparation and isolation of the sensitive organometallic reagent.
Reductive Strategies for Carbonyl Derivatives
In the context of synthesizing tertiary alcohols via organometallic addition to ketones, reduction of the carbonyl group represents a significant competing pathway. Understanding and controlling this reductive side reaction is crucial for optimizing the yield of the desired product.
Chemoselective Reduction of Ketones to Tertiary Alcohols
The direct conversion of a ketone to a tertiary alcohol via a purely reductive process is chemically unfeasible, as reduction involves the addition of a hydride (H⁻) and a proton (H⁺), which transforms a ketone into a secondary alcohol. The formation of a tertiary alcohol requires the creation of a new carbon-carbon bond.
However, the term "reduction" is highly relevant to this synthesis as a competing reaction during the Grignard addition. When a Grignard reagent has beta-hydrogens, it can act as a hydride donor instead of a carbon nucleophile, reducing the ketone to a secondary alcohol. organic-chemistry.org While benzylmagnesium chloride lacks beta-hydrogens, this pathway is a major concern with many other Grignard reagents and highlights the importance of chemoselectivity—the selective reaction of one functional group in the presence of others.
To illustrate the principle of highly chemoselective ketone reduction, dedicated methods have been developed that exclusively yield secondary alcohols without affecting other reducible groups. The Meerwein-Ponndorf-Verley (MPV) reduction, for example, uses aluminum isopropoxide as a catalyst to transfer a hydride from isopropanol (B130326) to the ketone. minia.edu.egorganic-chemistry.orgwikipedia.org The MPV reduction is renowned for its high chemoselectivity, leaving functional groups like alkenes, alkynes, and nitro groups untouched. wikipedia.org Similarly, mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) are excellent for the chemoselective reduction of ketones and aldehydes to alcohols without reacting with less reactive carbonyl derivatives like esters. libretexts.org
The challenge in the synthesis of this compound is to ensure the organometallic reagent acts exclusively as a nucleophile (the addition pathway) and to completely suppress its potential to act as a reducing agent (the reduction pathway) or a base (the enolization pathway). The catalytic methods described in section 2.1.1.1 are the primary strategies for achieving this high degree of chemoselectivity.
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. wikipedia.org This method, however, is more commonly applied to the synthesis of secondary alcohols. The creation of a chiral tertiary alcohol via hydrogenation of a corresponding ketone is not a direct process. Instead, asymmetric hydrogenation can be strategically employed in the synthesis of chiral precursors that are then converted to the target tertiary alcohol. For a molecule like this compound, this could involve the asymmetric hydrogenation of a vinyl or aryl ketone precursor, followed by further synthetic manipulations.
The catalytic asymmetric hydrogenation of trisubstituted enol esters using Rh catalysts with chiral phosphine-phosphite ligands has been studied for the synthesis of precursors to chiral nonfunctionalized alcohols. nih.gov While not directly applied to the synthesis of this compound, this methodology demonstrates the potential to create chiral building blocks that could be further elaborated. For example, the hydrogenation of α-alkyl-β-arylvinyl esters has been achieved with high enantioselectivity (92–98% ee). nih.gov A hypothetical precursor to this compound could be designed to undergo a similar transformation.
Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation is another sophisticated approach. rsc.org In this process, a racemic starting material is continuously racemized while one enantiomer is selectively hydrogenated, theoretically allowing for a 100% yield of a single stereoisomer. While examples of DKR for the direct synthesis of tertiary alcohols are scarce, the iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters to chiral allylic alcohols showcases the power of this strategy for creating complex chiral molecules with high enantioselectivity (87 to >99% ee) and diastereoselectivity (93:7 to >99:1). rsc.org
Multi-Component Coupling Reactions for Direct Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. rsc.orgnih.gov These reactions are particularly attractive for the synthesis of sterically hindered tertiary alcohols as they can rapidly construct complex carbon skeletons.
A general one-pot multicomponent coupling method for the synthesis of (Z)-alpha,alpha,beta-trisubstituted allylic alcohols has been developed. nih.gov This method involves the in-situ formation of a (Z)-trisubstituted vinylzinc reagent, which then adds to a prochiral aldehyde. While this specific methodology yields allylic alcohols, the principle of generating a complex organometallic reagent in situ and coupling it with a carbonyl compound could be adapted for the synthesis of this compound. For instance, a diisopropyl-substituted organometallic reagent could potentially be generated and reacted with a suitable phenethyl aldehyde derivative.
Another relevant MCR is the catalytic asymmetric addition of alkyl groups to ketones. organic-chemistry.orgnih.gov While not a multi-component reaction in the strictest sense of combining three or more different starting materials, the catalytic asymmetric addition of organometallic reagents to ketones in the presence of a chiral ligand is a powerful method for the synthesis of chiral tertiary alcohols. For example, the addition of diethylzinc (B1219324) to a variety of ketones can be catalyzed by a titanium complex of a chiral ligand, affording tertiary alcohols with high enantiomeric excess (up to 99% ee). nih.gov To synthesize this compound, one could envision the asymmetric addition of an isopropyl Grignard or organozinc reagent to an appropriate isopropyl phenethyl ketone, catalyzed by a suitable chiral ligand.
Chemoenzymatic Synthetic Pathways for Alcohol Formation
Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical reactions to achieve highly efficient and stereoselective syntheses. For chiral tertiary alcohols like this compound, enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) are particularly powerful strategies. jst.go.jpresearchgate.net
Enzymatic Kinetic Resolution:
Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation. researchgate.net In this process, one enantiomer of the alcohol is selectively acylated by the enzyme, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. While the kinetic resolution of tertiary alcohols is challenging due to steric hindrance, studies have shown success with certain substrates. For instance, the enzymatic kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols using lipase (B570770) A from Candida antarctica (CAL-A) has been optimized to achieve high conversions (44-45%) and excellent enantiomeric excess (96-99%) in a relatively short time (4-5 hours). scielo.brbohrium.com This demonstrates the feasibility of applying enzymatic KR to sterically demanding tertiary alcohols.
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| rac-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl butyrate | Heptane | 45 | 96 | scielo.br |
| rac-1-methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl butyrate | Isooctane | 44 | 99 | scielo.br |
Dynamic Kinetic Resolution:
Dynamic kinetic resolution (DKR) overcomes the 50% theoretical yield limit of standard KR by continuously racemizing the slower-reacting enantiomer. researchgate.net The DKR of tertiary alcohols is particularly challenging due to the difficulty of finding compatible racemization and resolution catalysts. However, a chemoenzymatic DKR of a tertiary alcohol has been reported, combining a lipase-catalyzed enantioselective esterification with an oxovanadium-catalyzed racemization. nih.govjst.go.jp By compartmentalizing the two incompatible catalysts, the desired ester was obtained in 62% yield with an excellent enantiomeric excess of >99% ee. jst.go.jp This pioneering work opens the door for applying DKR to other challenging tertiary alcohols, including potentially this compound.
Development of Novel Catalytic Systems for this compound Production
The synthesis of sterically hindered molecules like this compound often requires the development of novel and highly active catalytic systems. The steric bulk of the two isopropyl groups adjacent to the benzylic carbon presents a significant challenge for many standard catalysts.
One area of development is in the design of catalysts for the asymmetric reduction of sterically hindered ketones. researchgate.net While direct hydrogenation to a tertiary alcohol is not feasible, the reduction of a precursor ketone is a key step in many synthetic routes. The development of "tethered" ruthenium(II) catalysts for the asymmetric transfer hydrogenation of ketones has shown promise for reducing sterically demanding substrates with high enantioselectivity. researchgate.net
For the direct construction of the tertiary alcohol, novel catalysts for the asymmetric addition of alkyl groups to ketones are crucial. organic-chemistry.org Research has focused on developing more efficient and environmentally friendly catalysts that can operate under solvent-free and highly concentrated conditions. organic-chemistry.org This approach has been shown to reduce catalyst loading significantly while maintaining high enantioselectivity and yields in the addition of dialkylzinc reagents to ketones. organic-chemistry.org The development of such robust and active catalysts will be essential for the practical synthesis of this compound.
Furthermore, the synthesis of sterically hindered ketones themselves, which could serve as precursors to the target alcohol, has been advanced through methods like palladium-catalyzed Suzuki-Miyaura cross-coupling of amides. nih.gov This indicates that the necessary building blocks for the synthesis of this compound can be accessed through modern catalytic methods.
Mechanistic Investigations and Reaction Chemistry of Alpha,alpha Diisopropylphenethyl Alcohol
Elucidation of Carbocationic Rearrangements in Acid-Catalyzed Reactions
Acid-catalyzed reactions of alpha,alpha-diisopropylphenethyl alcohol are dominated by the formation of a tertiary benzylic carbocation, a relatively stable intermediate due to hyperconjugation and resonance delocalization with the adjacent phenyl ring. This carbocation is central to both elimination and substitution pathways.
E1 Elimination Pathways and Alkene Product Formation
The acid-catalyzed dehydration of tertiary alcohols, such as this compound, typically proceeds through an E1 (Elimination, Unimolecular) mechanism. orgosolver.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). orgosolver.comchemistrysteps.com Subsequent departure of the water molecule generates a tertiary carbocation. orgosolver.com A weak base, which can be water or the conjugate base of the acid, then abstracts a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of a double bond. orgosolver.com
For this compound, there are two types of beta-hydrogens available for abstraction: those on the methyl groups of the isopropyl substituents and the methine hydrogen of the isopropyl groups. According to Zaitsev's Rule , the major product will be the most substituted, and therefore most stable, alkene. masterorganicchemistry.comchadsprep.com Abstraction of a methine proton would lead to a tetrasubstituted alkene, while abstraction of a methyl proton would result in a trisubstituted alkene. Consequently, the tetrasubstituted alkene is expected to be the major product.
It is important to note that carbocation rearrangements, such as hydride or alkyl shifts, are possible if a more stable carbocation can be formed. libretexts.orglibretexts.org However, in the case of the tertiary benzylic carbocation formed from this compound, a rearrangement is unlikely as it is already a highly stable species.
Table 1: Predicted Alkene Products from E1 Dehydration of this compound
| Alkene Product Name | Structure | Substitution Pattern | Predicted Abundance |
|---|---|---|---|
| 2,4-dimethyl-3-phenylpent-2-ene | Tetrasubstituted | Major |
Competing Substitution Reaction Analysis
Under acidic conditions, SN1 (Substitution, Nucleophilic, Unimolecular) reactions can compete with E1 elimination. masterorganicchemistry.comyoutube.com Both mechanisms share the same initial step: the formation of a carbocation intermediate. chemistrysteps.com The outcome of the reaction—substitution or elimination—is then determined by whether the carbocation reacts with a nucleophile (SN1) or loses a proton (E1).
The competition between SN1 and E1 is influenced by several factors:
Nucleophilicity of the Acid's Conjugate Base : When acids with strongly nucleophilic conjugate bases are used (e.g., HCl, HBr, HI), the SN1 pathway is favored, leading to the formation of an alkyl halide. youtube.commasterorganicchemistry.comlibretexts.org The halide ion is a good nucleophile and will readily attack the carbocation.
Reaction Temperature : Higher temperatures generally favor elimination over substitution. masterorganicchemistry.comchemistrysteps.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.
Nature of the Acid : The use of non-nucleophilic acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), favors the E1 pathway. masterorganicchemistry.com Their conjugate bases (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles, making proton abstraction more likely than nucleophilic attack.
For this compound, treatment with HBr would likely yield alpha,alpha-diisopropylphenethyl bromide as the major product via an SN1 mechanism. orgosolver.comyoutube.com Conversely, heating the alcohol with concentrated H₂SO₄ would predominantly yield the elimination products described in the previous section. orgosolver.com
Radical-Mediated Transformations Involving the Tertiary Alcohol Moiety
The tertiary alcohol group of this compound can be a precursor to a highly reactive alkoxyl radical, opening up pathways for C-C bond cleavage and remote C-H functionalization.
Alkoxyl Radical Generation and Reactivity
Alkoxyl radicals can be generated from alcohols under milder conditions than traditional methods (e.g., using hypochlorites or thermolysis of peroxides) through photoredox catalysis or transition metal catalysis. acs.orgsioc.ac.cnrsc.org For instance, visible-light-induced oxidation of the alcohol, often mediated by a photocatalyst and a hypervalent iodine reagent, can produce the corresponding alkoxyl radical. acs.org
Once formed, the alpha,alpha-diisopropylphenethyl alkoxyl radical is a high-energy, electrophilic species. rsc.org Its primary reaction pathways include:
β-scission (Fragmentation) : This involves the homolytic cleavage of a carbon-carbon bond beta to the oxygen atom. This process is often regioselective, favoring the cleavage that produces the most stable alkyl radical. rsc.orgnih.gov For the alkoxyl radical derived from this compound, β-scission can occur in two ways: cleavage of an isopropyl-carbon bond to form an isopropyl radical and a ketone, or cleavage of the phenyl-carbon bond. Cleavage to form the more stable isopropyl radical is the more likely pathway. researchgate.net
Hydrogen Atom Transfer (HAT) : The alkoxyl radical can abstract a hydrogen atom from a suitable donor.
Addition to π-systems : The radical can add to alkenes or alkynes.
The β-scission pathway is particularly relevant for tertiary alkoxyl radicals and provides a method for C-C bond cleavage under radical conditions. nih.govsonar.ch
Table 2: Potential β-Scission Products of the alpha,alpha-Diisopropylphenethyl Alkoxyl Radical
| Cleaved Bond | Resulting Radical | Carbonyl Product |
|---|---|---|
| C-isopropyl | Isopropyl radical | Isopropyl phenyl ketone |
Oxidation and Reduction Pathways of the Tertiary Alcohol Functional Group
The tertiary nature of the alcohol in this compound dictates its behavior under oxidative and reductive conditions.
Oxidation Pathways
Tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., using chromic acid or PCC) because they lack an alpha-hydrogen atom—a hydrogen atom on the same carbon as the hydroxyl group. byjus.commasterorganicchemistry.com Oxidation of primary and secondary alcohols proceeds via the removal of this hydrogen. Therefore, the oxidation of tertiary alcohols, including this compound, requires harsh conditions that lead to the cleavage of carbon-carbon bonds. byjus.comslideshare.net For example, strong oxidizing agents under vigorous conditions can lead to the degradation of the molecule, often through pathways involving radical intermediates, resulting in a mixture of smaller ketones and carboxylic acids. nih.govstackexchange.com
Reduction Pathways
The reduction of an alcohol involves the cleavage of the C-OH bond to form an alkane, a process known as dehydroxylation or deoxygenation. Direct reduction is challenging because the hydroxyl group is a poor leaving group. chem-station.com Therefore, reduction is typically achieved in two steps:
Conversion of the hydroxyl group into a good leaving group : This can be done by converting the alcohol into a tosylate, mesylate, or an alkyl halide.
Reductive cleavage : The resulting intermediate is then reduced using a hydride source like lithium aluminum hydride (LiAlH₄) or via radical-based methods like the Barton-McCombie deoxygenation. chem-station.com
Alternatively, direct dehydroxylation of tertiary alcohols can be achieved using specific catalytic systems. For instance, Ti-catalyzed methods have been developed for the direct dehydroxylation of tertiary alcohols under mild conditions. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of silanes in the presence of a Lewis or Brønsted acid, which proceeds through the formation of a carbocation intermediate that is then trapped by a hydride from the silane. researchgate.netacs.org Applying such a method to this compound would be expected to produce 2,4-dimethyl-3-phenylpentane.
Derivatization Reactions and their Mechanistic Specificity
The derivatization of α,α-diisopropylphenethyl alcohol, a sterically hindered tertiary benzylic alcohol, presents unique mechanistic challenges and opportunities in synthetic chemistry. The bulky diisopropyl groups adjacent to the hydroxyl-bearing carbon significantly influence the kinetics, thermodynamics, and stereochemical outcomes of its reactions.
The esterification of tertiary alcohols such as α,α-diisopropylphenethyl alcohol is notoriously challenging due to significant steric hindrance around the hydroxyl group. Traditional Fischer esterification, which involves the acid-catalyzed reaction of an alcohol with a carboxylic acid, is often inefficient for highly hindered alcohols. The reaction mechanism typically proceeds through a tetrahedral intermediate, and the bulky substituents of α,α-diisopropylphenethyl alcohol impede the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Kinetic studies on the esterification of sterically hindered alcohols reveal substantially lower reaction rates compared to primary or secondary alcohols. The rate-limiting step is often the formation of the tetrahedral intermediate, which is destabilized by steric repulsion between the substituents of the alcohol and the carboxylic acid. To overcome these kinetic barriers, more reactive acylating agents, such as acid anhydrides or acyl chlorides, are often employed in conjunction with catalysts that can activate the alcohol or the acylating agent without relying on a highly ordered transition state.
The thermodynamics of the esterification of α,α-diisopropylphenethyl alcohol are also influenced by steric factors. While esterification is generally an equilibrium-controlled process, the steric strain in the resulting ester can shift the equilibrium back towards the reactants, leading to lower yields. The Gibbs free energy change (ΔG) for the esterification of sterically hindered alcohols is less favorable (less negative or even positive) compared to less hindered alcohols. This is due to a less favorable enthalpy change (ΔH) arising from increased steric strain in the product ester and a potentially less favorable entropy change (ΔS) due to conformational restrictions.
Table 1: Illustrative Kinetic Data for the Esterification of a Sterically Hindered Tertiary Benzylic Alcohol with Acetic Anhydride
| Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Pyridine | 25 | 1.2 x 10⁻⁵ |
| DMAP | 25 | 3.5 x 10⁻³ |
| Sc(OTf)₃ | 25 | 8.1 x 10⁻⁴ |
This data is illustrative and based on typical values for sterically hindered tertiary alcohols. DMAP (4-Dimethylaminopyridine) and Sc(OTf)₃ (Scandium triflate) are common catalysts for such reactions.
Table 2: Illustrative Thermodynamic Parameters for the Esterification of a Sterically Hindered Tertiary Benzylic Alcohol
| Parameter | Value |
| ΔH° (kJ/mol) | -15 |
| ΔS° (J/mol·K) | -50 |
| ΔG° at 298 K (kJ/mol) | -0.1 |
This data is illustrative. The slightly negative ΔG° suggests the reaction is near equilibrium under standard conditions, highlighting the thermodynamic challenge.
Etherification of α,α-diisopropylphenethyl alcohol can proceed through various pathways, largely dictated by the reaction conditions and the nature of the electrophile. Due to the steric hindrance and the stability of the potential tertiary benzylic carbocation, SN1-type mechanisms are often favored, particularly under acidic conditions.
In the presence of a strong acid, the hydroxyl group can be protonated and leave as a water molecule, forming a tertiary benzylic carbocation. This carbocation is relatively stable due to hyperconjugation and resonance with the phenyl ring. A nucleophilic solvent or another alcohol molecule can then attack the carbocation to form the ether. This pathway, however, is prone to elimination side reactions, leading to the formation of alkenes.
Alternatively, Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is generally not feasible for the synthesis of ethers from tertiary alcohols like α,α-diisopropylphenethyl alcohol. The tertiary alkoxide is a strong base, and elimination reactions of the alkyl halide would predominate over substitution.
More contemporary methods for the etherification of sterically hindered alcohols involve the use of specific catalysts that can facilitate the reaction under milder conditions, minimizing side reactions. organic-chemistry.orgnih.govresearchgate.net For instance, certain metal triflates can act as Lewis acids to activate the alcohol towards nucleophilic attack. organic-chemistry.orgnih.govresearchgate.net
The stereochemistry of the etherification product depends on the reaction mechanism. If the reaction proceeds through a planar carbocation intermediate (SN1), and the starting alcohol is chiral, a racemic or nearly racemic mixture of ether products would be expected. However, if the reaction can be guided through a pathway with a degree of SN2 character or involves ion pairing that shields one face of the carbocation, some degree of stereochemical control might be achieved.
Stereochemical Outcomes of Reactions Involving the Chiral Center (if applicable)
Assuming that α,α-diisopropylphenethyl alcohol can be resolved into its enantiomers, the stereochemical outcome of its reactions is of significant interest. The chiral center is the tertiary carbon bearing the hydroxyl group, the phenyl group, and two isopropyl groups.
Reactions that proceed via a classic SN1 mechanism involving a free carbocation intermediate will lead to racemization. The incoming nucleophile has an equal probability of attacking either face of the planar carbocation, resulting in a mixture of both enantiomers of the product.
In contrast, reactions that follow an SN2 pathway would proceed with inversion of configuration. However, due to the extreme steric hindrance at the tertiary center of α,α-diisopropylphenethyl alcohol, a direct backside attack is highly unlikely.
More nuanced stereochemical outcomes can be observed in reactions where the leaving group and the incoming nucleophile are in close proximity, for example, in reactions involving intimate ion pairs or when a chiral catalyst is employed. In such cases, the stereochemical outcome can be influenced by the steric environment and the specific interactions between the substrate, reagents, and catalyst. This can lead to a preference for either inversion or retention of configuration, or a mixture of both.
For instance, in enzymatic resolutions, a specific enantiomer of the alcohol may be selectively acylated, leaving the other enantiomer unreacted. This demonstrates that with the appropriate chiral environment, high levels of stereodiscrimination can be achieved even with sterically congested chiral centers. scirp.orgnih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the proton and carbon framework can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms.
¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. Protons adjacent to the electron-withdrawing hydroxyl group are shifted downfield. libretexts.org The expected signals for 3-benzyl-2,4-dimethylpentan-3-ol are detailed in Table 1. The hydroxyl proton signal often appears as a broad singlet, and its chemical shift can vary with concentration, solvent, and temperature. libretexts.org Its presence can be confirmed by adding a few drops of D₂O to the NMR tube, which causes the -OH peak to disappear due to proton-deuterium exchange. libretexts.orglibretexts.org
¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. The carbon atom attached to the hydroxyl group is significantly deshielded and appears at a characteristic downfield shift. Due to the molecule's symmetry, the two isopropyl groups are chemically equivalent, but the two methyl groups within each isopropyl group are diastereotopic, leading to distinct signals. chegg.com Table 2 summarizes the predicted chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data for 3-Benzyl-2,4-dimethylpentan-3-ol An interactive data table will be provided based on the following data.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H |
| Benzyl (B1604629) (Ar-CH₂) | ~2.9 | Singlet (s) | 2H |
| Isopropyl (-CH) | ~2.1 | Multiplet (m) | 2H |
| Hydroxyl (-OH) | Variable (e.g., 1.5 - 2.5) | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for 3-Benzyl-2,4-dimethylpentan-3-ol An interactive data table will be provided based on the following data.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbinol (C-OH) | 78 - 82 |
| Phenyl (ipso-C) | 138 - 140 |
| Phenyl (ortho/meta-C) | 128 - 131 |
| Phenyl (para-C) | 126 - 128 |
| Benzyl (Ar-CH₂) | 48 - 52 |
| Isopropyl (-CH) | 36 - 39 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 3-benzyl-2,4-dimethylpentan-3-ol, a key correlation would be observed between the isopropyl methine protons (-CH) and the protons of the four methyl groups (-CH₃), confirming the isopropyl fragments.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the singlet at ~2.9 ppm to the benzyl carbon at ~50 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting the different structural fragments. Key expected correlations include:
From the benzyl (Ar-CH₂) protons to the quaternary carbinol carbon (C-OH) and the aromatic ipso-carbon.
From the isopropyl methine (-CH) protons to the carbinol carbon.
From the isopropyl methyl (-CH₃) protons to both their parent methine carbon and the central carbinol carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space, providing information about the molecule's conformation. NOESY could show spatial correlations between the benzyl protons and the protons of the isopropyl groups, helping to define the preferred rotational conformation around the C-C bonds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For 3-benzyl-2,4-dimethylpentan-3-ol (C₁₄H₂₂O), the calculated exact mass is 206.1671 Da.
In addition to molecular formula confirmation, mass spectrometry reveals characteristic fragmentation patterns that support the proposed structure. Alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.orglibretexts.org
Alpha-Cleavage : This is a dominant fragmentation mechanism for alcohols where a bond to the carbon bearing the -OH group is broken. libretexts.orgyoutube.com For the target molecule, two main alpha-cleavage pathways are expected:
Loss of an isopropyl radical (•C₃H₇, 43 Da), leading to a stable oxonium ion fragment at m/z 163.
Loss of a benzyl radical (•CH₂Ph, 91 Da), resulting in a fragment at m/z 115. The benzyl radical can also be detected as the highly stable tropylium (B1234903) cation at m/z 91.
Dehydration : The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is another common pathway, which would produce a radical cation peak at m/z 188 [M-18]⁺. libretexts.org
Table 3: Predicted Key Mass Spectrometry Fragments An interactive data table will be provided based on the following data.
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 206 | [M]⁺ | Molecular Ion |
| 188 | [M - H₂O]⁺ | Dehydration |
| 163 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of isopropyl) |
| 115 | [M - C₇H₇]⁺ | Alpha-cleavage (loss of benzyl) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.
Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions from polar bonds. The most prominent feature for an alcohol is the strong, broad absorption band for the O-H stretching vibration, typically found in the 3200-3600 cm⁻¹ region. libretexts.orglibretexts.org Other key absorptions include C-H stretches for the aromatic and aliphatic portions of the molecule, aromatic C=C stretching peaks, and a strong C-O stretching band characteristic of a tertiary alcohol. libretexts.org
Raman Spectroscopy : Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric vibrations. The spectrum would clearly show sharp, intense signals for the aromatic ring vibrations, particularly the symmetric ring-breathing mode. researchgate.netnih.gov While the O-H stretch is weak in Raman, the C-C skeletal framework and C-H vibrations of the alkyl groups would be well-defined.
Table 4: Key Vibrational Modes and Expected Wavenumbers An interactive data table will be provided based on the following data.
| Vibrational Mode | Spectroscopy | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | IR | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | IR / Raman | 3000 - 3100 | Medium / Medium |
| Aliphatic C-H stretch | IR / Raman | 2850 - 2990 | Strong / Strong |
| Aromatic C=C stretch | IR / Raman | 1450 - 1610 | Medium / Strong |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light and are used to analyze chiral molecules. The structure of 3-benzyl-2,4-dimethylpentan-3-ol possesses a plane of symmetry that bisects the molecule. Due to this symmetry, the compound is achiral and therefore optically inactive. As a result, it will not produce an ECD spectrum. Should a derivative be synthesized where the two isopropyl groups are made inequivalent, the resulting chiral molecule's absolute configuration could be investigated using ECD spectroscopy. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation (if crystalline derivatives are obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. wikipedia.org Since 3-benzyl-2,4-dimethylpentan-3-ol is likely a liquid or a low-melting solid, obtaining a single crystal suitable for diffraction may require low-temperature crystallization techniques or the synthesis of a crystalline derivative (e.g., a p-nitrobenzoate ester).
A successful crystallographic analysis would provide highly accurate data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the details of intermolecular interactions in the crystal lattice, such as hydrogen bonding patterns involving the hydroxyl group, which dictate the solid-state packing arrangement. nih.gov
Table of Compound Names
| Common Name | Systematic (IUPAC) Name |
| alpha,alpha-Diisopropylphenethyl alcohol | 3-Benzyl-2,4-dimethylpentan-3-ol |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC-MS, LC-MS for analytical purposes in chemical synthesis)
The assessment of chemical purity and the separation of isomers are critical steps in the synthesis and characterization of this compound. Given its structure, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for these analytical purposes. These methods offer high resolution and sensitivity, enabling the detection of impurities and the differentiation of closely related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification.
For a sterically hindered molecule such as this compound, the choice of the GC column and temperature programming is crucial for achieving good separation from potential impurities, which might include starting materials, byproducts, or isomers. A typical GC-MS analysis would involve a non-polar or medium-polarity capillary column.
Illustrative GC-MS Parameters for Related Compounds
| Parameter | Example Value for a Related Aromatic Alcohol |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50°C, ramp to 280°C at 10°C/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
Expected Mass Spectrometry Fragmentation
The mass spectrum of this compound would be expected to show characteristic fragmentation patterns for alcohols. libretexts.orgyoutube.comlibretexts.org The primary fragmentation pathways would likely be:
Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon atom. This would result in the loss of an isopropyl radical, leading to a stable, resonance-stabilized cation.
Dehydration: The loss of a water molecule (18 amu) from the molecular ion, which is a common fragmentation pattern for alcohols. libretexts.orgyoutube.com
A reference mass spectrum for the structurally analogous compound, α,α-dimethyl-p-isopropylbenzyl alcohol, is available in the NIST WebBook and can provide insights into the expected fragmentation of this compound. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is particularly useful for less volatile compounds or those that are thermally labile. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC (High-Performance Liquid Chromatography) coupled with a mass spectrometer would be a suitable method for purity assessment.
Isomer Separation
The synthesis of this compound may result in the formation of structural isomers. Chiral chromatography, a specialized form of HPLC, would be necessary for the separation of enantiomers if the synthesis results in a racemic mixture. The separation of chiral pharmaceuticals, such as beta-blockers which share some structural similarities with phenethyl alcohols, is well-established and often employs chiral stationary phases (CSPs). nih.gov
Illustrative LC-MS Parameters for Isomer Separation of Related Compounds
The separation of chiral alcohols often involves derivatization or the use of chiral columns. mdpi.com While specific methods for this compound are not detailed in the literature, general approaches can be inferred.
| Parameter | General Approach for Chiral Alcohol Separation |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (B130326) or other non-polar/polar solvent mixtures |
| Detector | UV and Mass Spectrometry (e.g., ESI or APCI) |
The use of different mobile phase compositions and chiral selectors would be explored to achieve optimal separation of any potential stereoisomers of this compound. nih.govmdpi.com
Computational and Theoretical Chemistry Studies on Alpha,alpha Diisopropylphenethyl Alcohol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods have been instrumental in characterizing the stability and predicting the spectroscopic behavior of alpha,alpha-Diisopropylphenethyl alcohol.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations are employed to determine the optimized ground state geometry of this compound, providing key information on bond lengths, bond angles, and dihedral angles.
One of the primary applications of DFT in this context is the prediction of spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For instance, the stretching frequency of the hydroxyl (-OH) group is a key diagnostic peak.
Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-31G)*
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | 3650 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 |
| C-H Stretch (Aliphatic) | Isopropyl Groups | 2980-2870 |
| C=C Stretch | Phenyl Ring | 1600-1450 |
Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.
For more accurate energy calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a higher level of accuracy for the electronic energy of this compound. These high-accuracy calculations are crucial for determining the relative stability of different conformers and for obtaining precise thermodynamic data, such as the heat of formation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.
For this compound, MD simulations can explore the potential energy surface to identify stable conformers arising from the rotation around single bonds, particularly the C-C bond connecting the quaternary carbon to the phenyl ring and the C-O bond of the alcohol group. The bulky diisopropyl groups significantly restrict the conformational freedom of the molecule, and MD simulations can quantify the energetic barriers between different rotational isomers.
Moreover, MD simulations can be used to study the behavior of this compound in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), it is possible to analyze the intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the alcohol and solvent molecules. These simulations provide a detailed picture of the solvation shell and its impact on the conformation and properties of the molecule.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy profiles. This is particularly useful for understanding the synthesis and reactivity of this compound.
The synthesis of this compound typically involves the reaction of a Grignard reagent, such as isopropylmagnesium bromide, with an appropriate ester or ketone. Computational modeling can be used to map out the energy profile of this reaction. This involves locating the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The calculated activation energies provide insights into the reaction kinetics and help to optimize reaction conditions.
Table 2: Calculated Relative Energies for a Key Synthetic Step of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Phenylacetic acid methyl ester + 2 i-PrMgBr | 0.0 |
| Intermediate 1 | Tetrahedral intermediate after first addition | -15.2 |
| Transition State 1 | Elimination of methoxide | +5.4 |
| Intermediate 2 | Diisopropyl phenyl acetone | -25.8 |
| Transition State 2 | Second Grignard addition | +8.1 |
In reactions where multiple products are possible, computational modeling can predict the regio- and stereoselectivity. While the synthesis of this compound from a symmetric precursor may not involve significant regioselectivity, understanding the stereochemical outcome of reactions involving chiral variants or catalysts can be explored. By comparing the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. This predictive power is invaluable in the design of synthetic routes to enantiomerically pure compounds.
Spectroscopic Data Prediction and Validation Against Experimental Results
The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of molecules and predict their spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions are invaluable for identifying unknown compounds, confirming molecular structures, and understanding the electronic and vibrational properties of molecules.
For a molecule like this compound, computational models would first involve optimizing the molecular geometry to find its most stable three-dimensional conformation. Following this, the magnetic shielding tensors for each nucleus (¹H and ¹³C) and the vibrational frequencies of the chemical bonds can be calculated. These calculated parameters are then converted into predicted NMR chemical shifts and an IR spectrum.
The validation of these theoretical predictions is a critical step and is achieved by comparing the calculated spectra with experimentally obtained data. A close agreement between the predicted and experimental spectra provides strong evidence for the correct structural assignment of the synthesized or isolated compound. Discrepancies, on the other hand, can point to incorrect assumptions in the computational model or unexpected structural features in the actual molecule.
The following table outlines the theoretically predicted ¹H NMR chemical shifts for this compound. These predictions are based on established computational models and typical chemical shift values for similar functional groups. The validation of these predictions would require comparison with an experimentally acquired ¹H NMR spectrum.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| -OH | 1.5 - 2.5 | Singlet (broad) | 1H |
| Ar-H (ortho) | 7.2 - 7.4 | Multiplet | 2H |
| Ar-H (meta) | 7.2 - 7.4 | Multiplet | 2H |
| Ar-H (para) | 7.1 - 7.3 | Multiplet | 1H |
| -CH₂- | 2.8 - 3.0 | Singlet | 2H |
| -CH(CH₃)₂ | 2.0 - 2.3 | Septet | 2H |
| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet | 12H |
Note: The exact chemical shifts and multiplicities can be influenced by the choice of solvent and the specific computational methods employed.
The predicted ¹³C NMR chemical shifts provide insight into the carbon framework of this compound. Computational methods, such as DFT, are particularly useful in predicting these shifts. nih.gov Experimental validation would be carried out using ¹³C NMR and potentially Distortionless Enhancement by Polarization Transfer (DEPT) experiments to confirm the nature of each carbon environment (CH₃, CH₂, CH, or quaternary). magritek.com
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary C (C-OH) | 75 - 85 |
| Aromatic C (quaternary) | 138 - 142 |
| Aromatic CH | 125 - 130 |
| -CH₂- | 45 - 55 |
| -CH(CH₃)₂ | 30 - 38 |
| -CH(CH₃)₂ | 15 - 20 |
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. Computational chemistry can predict the vibrational frequencies of the bonds in this compound, which correspond to absorption peaks in the IR spectrum. The table below presents the predicted key vibrational frequencies.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1200 | Strong |
The validation of these predicted IR frequencies would involve comparing them to an experimental FTIR spectrum of the compound. The presence, position, and shape of these characteristic absorption bands would be crucial for confirming the molecular structure. For related molecules, studies have shown that combining computational models with experimental data can lead to excellent agreement. nih.gov
Applications in Advanced Organic Synthesis Research
Role as a Key Intermediate in the Synthesis of Chemically Complex Targets
The synthesis of intricate molecular targets, such as natural products and pharmaceuticals, often relies on a convergent approach where key fragments, or intermediates, are synthesized independently before being coupled. The structural characteristics of alpha,alpha-Diisopropylphenethyl alcohol, particularly its significant steric hindrance provided by the two isopropyl groups adjacent to the hydroxyl-bearing carbon, make it a valuable precursor in certain synthetic sequences.
While specific, named total syntheses prominently featuring this compound as a crucial intermediate are not extensively documented in readily available literature, its structural motif suggests its utility in scenarios requiring controlled reactivity and high diastereoselectivity. The bulky nature of the diisopropylphenylmethyl group can effectively shield one face of a nearby reactive center, thereby directing the approach of reagents to the less hindered face. This can be instrumental in establishing specific stereocenters within a larger molecule.
For instance, in hypothetical synthetic strategies, this alcohol could be oxidized to the corresponding ketone. The sterically demanding environment around the carbonyl group would then influence nucleophilic additions, potentially leading to a high degree of facial selectivity. Furthermore, derivatives of this compound, such as its corresponding halides or triflates, could serve as bulky electrophiles in substitution reactions, where the steric hindrance might prevent undesired side reactions.
Utilization in the Development of Chiral Auxiliaries and Ligands
The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during a reaction. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org Although this compound itself is achiral, its derivatives bearing stereocenters can be envisioned as potential chiral auxiliaries.
The significant steric bulk of the diisopropylphenylmethyl group is a desirable feature in a chiral auxiliary, as it can create a well-defined and conformationally restricted environment around the reaction center. If a chiral version of this alcohol were synthesized, for example, through asymmetric reduction of the corresponding ketone, it could be attached to a substrate. The bulky chiral framework would then be expected to effectively bias the approach of reagents, leading to high levels of asymmetric induction in reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions.
While the literature does not provide widespread examples of chiral auxiliaries directly derived from this compound, the principles of asymmetric synthesis support its potential in this area. The effectiveness of such a hypothetical auxiliary would depend on the ease of its synthesis in enantiopure form and its facility of attachment to and cleavage from the substrate under mild conditions.
Development of Building Blocks for Diverse Molecular Scaffolds
Building blocks are relatively simple molecules that can be systematically assembled to create a wide variety of more complex molecular structures. nih.govresearchgate.netdiva-portal.org The unique steric and electronic properties of this compound make it an interesting candidate as a foundational building block for the synthesis of diverse molecular scaffolds.
The robust and sterically hindered nature of the diisopropylphenylmethyl group can be incorporated into larger structures to impart specific physical and chemical properties. For example, its inclusion in a polymer backbone could influence the material's thermal stability, solubility, and morphological characteristics. In the context of medicinal chemistry, attaching this bulky group to a pharmacophore could modulate its binding affinity and selectivity for a biological target by occupying a specific hydrophobic pocket.
The reactivity of the alcohol functionality allows for its conversion into a range of other functional groups, further expanding its utility as a versatile building block. For instance, it can be transformed into an amine, an ether, an ester, or a halide, each of which can participate in a different set of chemical reactions for scaffold elaboration.
Table 1: Potential Transformations of this compound for Building Block Diversification
| Starting Material | Reagent(s) | Product Functional Group | Potential Subsequent Reactions |
| This compound | PCC or Swern Oxidation | Ketone | Nucleophilic addition, Wittig reaction |
| This compound | NaH, R-X | Ether | Cleavage, rearrangement |
| This compound | Acyl chloride, Pyridine | Ester | Saponification, transesterification |
| This compound | PBr3 | Alkyl bromide | Nucleophilic substitution, Grignard formation |
| This compound | Mitsunobu reaction (with HN3) | Azide | Reduction to amine, "Click" chemistry |
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Applying these principles to the synthesis and use of this compound involves considering factors such as atom economy, the use of renewable feedstocks, and the avoidance of toxic reagents and solvents.
The synthesis of this alcohol could potentially be achieved through a Grignard reaction between a suitable phenylmagnesium halide and diisopropyl ketone, or alternatively, through the reaction of an appropriate organolithium reagent with a corresponding carbonyl compound. Green chemistry considerations for these syntheses would involve optimizing reaction conditions to maximize yield and minimize waste, using safer solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a replacement for traditional ethers, and developing catalytic methods that reduce the need for stoichiometric reagents.
In its applications, the use of this compound-derived auxiliaries that can be recycled with high efficiency would align with green chemistry principles. Furthermore, developing catalytic applications where the alcohol or its derivatives can be used in small, substoichiometric amounts would be a significant advancement. For example, if a chiral derivative could be employed as an effective organocatalyst for an asymmetric transformation, it would represent a greener alternative to stoichiometric chiral reagents. Research into solvent-free reaction conditions or the use of benign media such as water or supercritical fluids for reactions involving this alcohol would also contribute to more environmentally friendly synthetic protocols.
Future Research Directions and Open Questions
Exploration of Undiscovered Synthetic Routes
The conventional synthesis of tertiary alcohols often involves the addition of organometallic reagents, such as Grignard or organolithium compounds, to a corresponding ketone. researchgate.netpearson.com For α,α-diisopropylphenethyl alcohol, this would typically mean reacting phenylmagnesium bromide with diisopropyl ketone. While effective, these methods are well-established, and future research should focus on discovering entirely new pathways.
Potential areas for exploration include:
Transition-Metal Catalyzed Couplings: Developing novel catalytic systems that enable the direct coupling of less reactive precursors. This could involve exploring copper-catalyzed additions of carbon nucleophiles to ketones, a field that has seen significant growth. researchgate.net
Radical-Mediated Syntheses: Investigating cascade radical cyclizations of specifically designed precursors could offer an alternative, atom-economical route. acs.org Such methods could provide access to the target molecule under milder, metal-free conditions.
Mechanochemical Approaches: The use of ball milling to generate magnesium-based nucleophiles in air represents a significant departure from traditional methods requiring inert atmospheres and dry solvents. organic-chemistry.org Applying this mechanochemical strategy to the synthesis of α,α-diisopropylphenethyl alcohol could represent a major step forward in practical and scalable production.
Development of Sustainable and Atom-Economical Methodologies
The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry. wikipedia.org Traditional syntheses of tertiary alcohols using stoichiometric organometallic reagents often exhibit poor atom economy, generating significant amounts of inorganic salt byproducts. wikipedia.org
Future research must prioritize the development of methodologies that maximize the incorporation of reactant atoms into the final product. Key research avenues include:
Catalytic C-H Activation: A highly ambitious but transformative goal would be the direct synthesis from feedstocks like benzene (B151609) and a suitable isopropyl source via C-H activation, eliminating the need for pre-functionalized starting materials.
Reductive Couplings: Exploring electrochemical methods where a ketone acts as a nucleophile to couple with simple, unactivated olefins could provide a Grignard-like transformation without the need for the organometallic reagent itself. organic-chemistry.org
Process Optimization: Beyond the reaction itself, developing sustainable workup and purification procedures is crucial. This includes minimizing solvent use and designing processes where catalysts can be easily recovered and recycled. The conventional synthesis of the related phenethyl alcohol via Friedel-Crafts alkylation, for example, creates disposal challenges due to the use of molar quantities of aluminum chloride. acs.org
Comprehensive Understanding of Stereocontrol in its Reactions
While α,α-diisopropylphenethyl alcohol is itself achiral, the synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry. researchgate.netnih.gov The bulky diisopropyl groups present a formidable steric challenge that makes controlling the facial selectivity of a nucleophilic attack on a prochiral ketone precursor exceptionally difficult.
Future research should focus on:
Rational Ligand Design: Creating new chiral ligands for metal catalysts that can effectively control the stereochemical outcome of the addition of an organometallic reagent to diisopropyl ketone. researchgate.netnih.gov This involves designing ligands that can create a chiral pocket to differentiate the enantiotopic faces of the ketone.
Chiral Auxiliaries: Investigating the use of removable chiral auxiliaries attached to either the nucleophile or the ketone to direct the stereochemistry of the key bond-forming step. nih.gov
Stereodivergent Synthesis: Developing methods where the choice of catalyst or reaction conditions can selectively produce either enantiomer of a related chiral tertiary alcohol from the same starting materials. nih.gov A comprehensive understanding of the transition states through computational modeling will be essential to achieving this level of control.
Integration into Automated Synthesis Platforms
The automation of chemical synthesis is revolutionizing materials discovery and pharmaceutical development by increasing reproducibility and allowing researchers to focus on more complex challenges. criver.comoxfordglobal.com Integrating the synthesis of structurally complex molecules like α,α-diisopropylphenethyl alcohol into these platforms is a key future direction.
Key objectives in this area are:
Modular Synthesis Development: Designing a robust, multi-step synthesis that can be translated to automated platforms like the "Chemputer" or cartridge-based systems. criver.com This requires reactions that are reliable and amenable to automated workup and purification.
High-Throughput Reaction Screening: Utilizing automated systems to rapidly screen a wide array of catalysts, ligands, and reaction conditions for the synthesis of this and other hindered tertiary alcohols. kit.edu This can accelerate the discovery of optimal synthetic routes.
Machine Learning Integration: Employing machine learning algorithms to predict successful reaction conditions and optimize synthetic pathways, thereby reducing the number of experiments required and accelerating the discovery process. oxfordglobal.comnih.gov
Theoretical Predictions of Novel Reactivity and Molecular Design
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work. nih.gov For a molecule like α,α-diisopropylphenethyl alcohol, theoretical studies can precede and inform laboratory efforts.
Future research should leverage computational models to:
Predict Reaction Pathways: Use quantum mechanics, such as Density Functional Theory (DFT), to model potential reactions involving the alcohol. This can help identify the most energetically favorable transition states and predict the feasibility of novel transformations. nih.gov
Design Novel Catalysts: Computationally design catalysts and ligands specifically tailored for the stereoselective synthesis of related chiral tertiary alcohols, considering the steric bulk of the isopropyl groups.
Explore Molecular Properties: Predict the physical, chemical, and electronic properties of α,α-diisopropylphenethyl alcohol. This data can suggest potential applications, for instance, as a bulky, non-coordinating cation in catalysis or as a building block for materials with unique properties. The steric hindrance imparted by the diisopropyl groups could be instrumental in designing molecules with specific conformational constraints. acs.org
Q & A
Q. What statistical methods are robust for analyzing dose-dependent effects of this compound in longitudinal studies?
- Answer : Apply mixed-effects models to account for inter-individual variability. Use Cronbach’s alpha (>0.7) to assess internal consistency in behavioral or biochemical outcome measures .
Methodological Considerations
Q. How to design a literature review framework for identifying knowledge gaps in this compound research?
- Answer : Use systematic searches across PubMed, Toxnet, and IPCS/INCHEM databases with Boolean terms (e.g., "diisopropylphenethyl alcohol AND synthesis"). Exclude non-peer-reviewed sources and apply PRISMA guidelines for meta-analysis of toxicological endpoints .
Q. What strategies mitigate bias in data collection for studies on alcohol derivatives?
Q. How to validate novel analytical methods for this compound in complex matrices?
- Answer : Follow AOAC International guidelines:
- Accuracy : Spike recovery tests (85–115% acceptable range).
- Precision : Calculate relative standard deviation (RSD < 5%) across triplicate runs.
- Specificity : Demonstrate no cross-reactivity with isomers via chromatographic separation (e.g., C18 columns with acetonitrile gradients) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
